Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

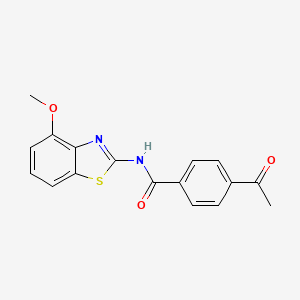

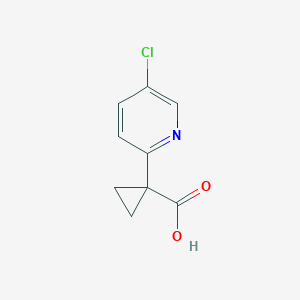

“Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)-” is a chemical compound with the molecular formula C9H8ClNO2 . It has a molecular weight of 197.62 . This compound is also known as "1-(5-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid" .

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis

The molecular structure of “Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)-” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Synthesis and Bioactivity

Cyclopropanecarboxylic acid, including its derivatives, is utilized as a leading compound due to its biological activity. For instance, the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives has shown significant herbicidal and fungicidal activities. These compounds are synthesized from cyclopropanecarboxylic acid or 2,2-dimethyl cyclopropanecarboxylic acid, indicating its utility in agricultural chemistry (L. Tian, Jie Song, Jing Wang, Bin Liu, 2009).

Medicinal Chemistry

Cyclopropanes fused to pyrrolidines, a structure achievable through the functionalization of cyclopropanecarboxylic acid derivatives, are prevalent in marketed drugs and development candidates. A method employing palladium(0)-catalyzed C-H functionalization of an achiral cyclopropane for synthesizing cyclopropane-fused γ-lactams showcases the compound's versatility in medicinal chemistry (J. Pedroni, N. Cramer, 2015).

Insecticidal Activity

The compound's derivatives, such as 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid, demonstrate potential insecticidal activity. This is important for the development of new pesticides that control a wide range of soil insect pests in crops like maize and sugar beet (Dongqing Liu, Yaqing Feng, Da-Wei Liu, Shasha Zhang, 2006).

N-Cyclopropylation in Organic Synthesis

Direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropanecarboxylic acid derivative demonstrates the compound's utility in organic synthesis. This method facilitates the direct transfer of the cyclopropyl group onto the nitrogen of a heterocycle or an amide, showcasing its importance in the pharmaceutical industry (A. Gagnon, Miguel St-Onge, Kelly Little, M. Duplessis, Francis Barabé, 2007).

Environmental and Analytical Chemistry

The role of cyclopropanecarboxylic acid derivatives in environmental and analytical chemistry is evident in studies investigating the exposure of children to organophosphorus and pyrethroid pesticides. Metabolites of these compounds, which include cyclopropanecarboxylic acid derivatives, serve as biomarkers for assessing exposure levels, contributing to public health policy development (Kateryna Babina, M. Dollard, L. Pilotto, J. Edwards, 2012).

properties

IUPAC Name |

1-(5-chloropyridin-2-yl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRCQEDYRDZWOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropanecarboxylic acid, 1-(5-chloro-2-pyridinyl)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2709546.png)

![4-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2709549.png)

![N-(cyanomethyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2709550.png)

![6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2709552.png)

![5-Oxaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2709557.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2709559.png)

![2-fluoro-N-[1-(furan-2-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B2709567.png)

![N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2709568.png)

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2709569.png)